Methyl 6-amino-3-hydroxypicolinate
Description
Methyl 6-amino-3-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, an amino substituent at position 6, and a hydroxyl group at position 3 of the pyridine ring. The hydroxyl and amino groups confer polarity and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 6-amino-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKTYDYBWNQDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarity and Functional Implications
- highlights compounds with high similarity scores (e.g., 5-Bromo-6-methoxypicolinic acid, 0.93), emphasizing the importance of substituent placement for bioactivity or chemical behavior .
- The hydroxyl group in this compound may participate in hydrogen bonding, enhancing solubility and interaction with biological targets compared to halogenated analogs.
Research Findings and Practical Considerations
- Synthetic Utility : Halogenated analogs (Cl, Br) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxylated derivatives may serve as intermediates for further oxidation or conjugation .
- Safety and Handling : Hydroxyl and methoxy substituents generally pose fewer hazards than halogens, though lab safety protocols (gloves, goggles) remain critical for all compounds .
- Thermal Stability : Methyl esters (e.g., ) typically exhibit higher volatility and lower melting points compared to free acids, influencing storage and processing conditions.
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